PEG3 Linker Confers Superior Degradation Activity Relative to PEG2 and PEG4 in BET PROTACs
In a direct comparative study of BET bromodomain-targeting PROTACs, the linker length profoundly influenced degradation efficiency. For the triazolodiazepine (JQ1)-derived series, PROTACs bearing the PEG3 linker exhibited markedly stronger BET protein degradation and cMyc-driven antiproliferative activity in acute myeloid leukemia (AML) cell lines compared to analogs with PEG2 or PEG4 linkers. The rank order of potency was PEG3 > PEG4 ≫ PEG2 [1]. This pattern underscores that PEG3 provides an optimal spatial geometry for productive ternary complex formation with the VHL E3 ligase in this context.
| Evidence Dimension | BET protein degradation and cMyc-driven antiproliferative activity |
|---|---|
| Target Compound Data | PEG3 linker (target compound series): Most potent degradation and antiproliferative activity |
| Comparator Or Baseline | PEG2 linker series: Weak activity; PEG4 linker series: Moderate activity, less than PEG3 |
| Quantified Difference | Activity rank order: PEG3 > PEG4 ≫ PEG2 |
| Conditions | Acute myeloid leukemia (AML) cell lines; PROTACs derived from triazolodiazepine (JQ1) conjugated to VHL ligand VH032 |
Why This Matters
Procurement of the PEG3 variant is non-negotiable for researchers seeking to replicate or build upon the optimal linker length established for BET-targeting PROTACs, as shorter (PEG2) or longer (PEG4) analogs confer significantly reduced cellular potency.
- [1] Chan, K. H.; Zengerle, M.; Testa, A.; Ciulli, A. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. J. Med. Chem. 2018, 61 (2), 504-513. View Source
